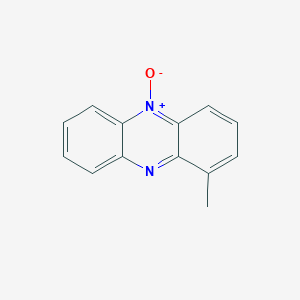

1-methylphenazine 5-oxide

Description

The exact mass of the compound 1-methylphenazine 5-oxide is 210.079312947 g/mol and the complexity rating of the compound is 258. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-methylphenazine 5-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methylphenazine 5-oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-5-oxidophenazin-5-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c1-9-5-4-8-12-13(9)14-10-6-2-3-7-11(10)15(12)16/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKSUFVWLIXTKHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=[N+](C3=CC=CC=C3N=C12)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Methylphenazine 5-Oxide (CAS 14202-95-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Phenazine N-Oxide Scaffold

Phenazines are a class of nitrogen-containing heterocyclic compounds produced by various microorganisms and also synthesized chemically.[1][2] Their derivatives are of significant interest to the scientific community due to their diverse and potent biological activities, including antimicrobial, anticancer, antiparasitic, and anti-inflammatory properties.[2] The introduction of an N-oxide functionality to the phenazine core can modulate these biological activities and alter the physicochemical properties of the molecule, such as increasing water solubility or modifying its redox potential.[3] This often enhances their potential as therapeutic agents or prodrugs.[3]

1-Methylphenazine 5-oxide belongs to this promising class of compounds. While specific research on this particular molecule is limited, its structural similarity to other well-studied phenazine N-oxides allows for informed postulations regarding its synthesis, properties, and biological potential. This guide will provide a comprehensive overview of 1-methylphenazine 5-oxide, drawing on data from closely related analogs to offer a predictive yet scientifically grounded perspective for researchers.

Chemical Structure and Synthesis

The foundational structure of 1-methylphenazine 5-oxide is the tricyclic phenazine core, with a methyl group at the 1-position and an oxygen atom coordinated to one of the nitrogen atoms.

Diagram: Chemical Structure of 1-Methylphenazine 5-Oxide

Caption: Key identifiers for 1-methylphenazine 5-oxide.

Proposed Synthesis Workflow: N-Oxidation of 1-Methylphenazine

A common and effective method for the synthesis of phenazine N-oxides is the direct oxidation of the parent phenazine. This can be achieved using various oxidizing agents, with hydrogen peroxide in acetic acid being a frequently employed system.

Caption: Proposed workflow for the synthesis of 1-methylphenazine 5-oxide.

Experimental Protocol (Hypothetical)

This protocol is based on established methods for the N-oxidation of similar heterocyclic compounds.

Materials:

-

1-Methylphenazine

-

Glacial Acetic Acid

-

Hydrogen Peroxide (30% solution)

-

Ethanol (for recrystallization)

-

Standard laboratory glassware and equipment

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 1-methylphenazine in a suitable volume of glacial acetic acid.

-

Addition of Oxidant: While stirring, slowly add a stoichiometric excess of 30% hydrogen peroxide to the solution. The addition should be dropwise to control the reaction temperature.

-

Reaction: Heat the reaction mixture to 60-70°C and maintain this temperature with continuous stirring.

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.

-

Precipitation: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water. The product should precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any remaining acetic acid.

-

Drying: Dry the crude product under vacuum.

-

Purification: For further purification, recrystallize the crude 1-methylphenazine 5-oxide from a suitable solvent, such as ethanol.

Characterization: The structure of the synthesized 1-methylphenazine 5-oxide can be confirmed using standard analytical techniques:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra will confirm the presence of the methyl group and the aromatic protons, with expected shifts in the aromatic region due to the electron-withdrawing effect of the N-oxide group compared to the parent 1-methylphenazine.

-

Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the molecular weight of 1-methylphenazine 5-oxide (210.23 g/mol ).

-

IR Spectroscopy: The IR spectrum is expected to show a characteristic N-O stretching vibration.[3]

Physicochemical Properties

| Property | Predicted Value for 1-Methylphenazine 5-Oxide (based on Phenazine 5-Oxide) | Reference Compound: Phenazine 5-Oxide (CAS 304-81-4) |

| Molecular Formula | C₁₃H₁₀N₂O | C₁₂H₈N₂O |

| Molecular Weight | 210.23 g/mol | 196.20 g/mol [4] |

| Appearance | Expected to be a crystalline solid | Crystalline solid |

| Solubility | Likely soluble in organic solvents like ethanol, DMSO, and DMF | Soluble in organic solvents |

| XLogP3-AA | Expected to be slightly higher than 1.6 | 1.6[4] |

| Hydrogen Bond Donors | 0 | 0[4] |

| Hydrogen Bond Acceptors | 2 | 2[4] |

Biological Activity and Potential Applications

Phenazine N-oxides are a class of compounds with a broad spectrum of biological activities.[2] While 1-methylphenazine 5-oxide has not been extensively studied, its potential bioactivity can be inferred from related molecules.

Antimicrobial Activity

Many phenazine derivatives, including those with N-oxide functionalities, exhibit significant antimicrobial activity against a range of bacteria and fungi.[1][5] 5-Methyl-phenazine-1-carboxylic acid, a related compound, has shown potent antimicrobial effects.[1] The N-oxide moiety can enhance this activity, suggesting that 1-methylphenazine 5-oxide could be a promising candidate for the development of new antimicrobial agents.

Anticancer and Cytotoxic Properties

Phenazine N-oxides have garnered considerable attention for their potential as anticancer agents.[6] Their cytotoxicity is often linked to their ability to undergo bioreduction, particularly in the hypoxic environments characteristic of solid tumors, leading to the generation of reactive oxygen species (ROS) and subsequent cell death.[6][7]

Proposed Mechanism of Cytotoxic Action

The cytotoxic effects of phenazine N-oxides are believed to be mediated through a redox-cycling mechanism that induces oxidative stress.

Caption: Generalized pathway for phenazine N-oxide-induced cytotoxicity.

This proposed mechanism involves the enzymatic reduction of the N-oxide to a radical anion. In the presence of oxygen, this radical can transfer an electron to molecular oxygen, generating a superoxide radical and regenerating the parent N-oxide. This redox cycling leads to an accumulation of ROS, causing cellular damage and triggering apoptosis.

Safety and Handling

While a specific safety data sheet (SDS) for 1-methylphenazine 5-oxide is not widely available, the safety precautions for the closely related phenazine 5-oxide should be followed. Phenazine 5-oxide is classified as a skin, eye, and respiratory irritant.[4]

General Handling Precautions:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[8][9]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9]

-

Avoid inhalation of dust or vapors.[10]

-

In case of contact, wash the affected area thoroughly with water.[10][11]

Conclusion

1-Methylphenazine 5-oxide is a compound with significant, albeit largely unexplored, potential. Based on the well-documented properties of the phenazine N-oxide class of molecules, it is reasonable to predict that this compound possesses interesting biological activities, particularly as an antimicrobial and cytotoxic agent. The synthetic route to this compound is expected to be straightforward via the oxidation of 1-methylphenazine.

Further research is warranted to isolate and characterize 1-methylphenazine 5-oxide, determine its precise physicochemical properties, and evaluate its biological activity in various assays. Such studies will be crucial in unlocking the full potential of this and other related phenazine N-oxides in the fields of medicinal chemistry and drug development.

References

- Kennedy, R. K., Naik, P. R., Veena, V., Lakshmi, B. S., Lakshmi, P., Krishna, R., & Sakthivel, N. (2015). 5-Methyl phenazine-1-carboxylic acid: A novel bioactive metabolite by a rhizosphere soil bacterium that exhibits potent antimicrobial and anticancer activities.

- Podgorski, I., et al. (n.d.). Phenazine Cations as Anticancer Theranostics†. PubMed Central.

-

MDPI. (2024, April 3). Synthesis and Characterization of Phenazine-Based Redox Center for High-Performance Polymer Poly(aryl ether sulfone)-5,10-Diphenyl-dihydrophenazine. Retrieved from [Link]

- National Center for Biotechnology Information. (n.d.). Synthesis and crystal structure of a phenazine N-oxide. PubMed Central.

-

MDPI. (2025, June 26). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Retrieved from [Link]

-

RSC Publishing. (n.d.). Photochemical synthesis of phenazine N-oxide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Phenazine oxide. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Phenazine, 1,6-dimethoxy-, 5-oxide. PubChem. Retrieved from [Link]

- National Center for Biotechnology Information. (2021, April 19). New prodrugs and analogs of the phenazine 5,10-dioxide natural products iodinin and myxin promote selective cytotoxicity towards human acute myeloid leukemia cells. PubMed.

-

ResearchGate. (n.d.). Selective hypoxia cytotoxins derived from N‐oxides. Compounds A and B... Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

ACS Publications. (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Retrieved from [Link]

-

Semantic Scholar. (2024, October 9). Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. Retrieved from [Link]

-

(n.d.). Safety Data Sheet. Retrieved from [Link]

-

(n.d.). SAFETY DATA SHEET. Retrieved from [Link]

-

RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]

-

(2019, June 21). SAFETY DATA SHEET. Retrieved from [Link]

-

MDPI. (n.d.). Phenazine-Based Compound as a Universal Water-Soluble Anolyte Material for the Redox Flow Batteries. Retrieved from [Link]

-

ResearchGate. (2024, October 3). Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Piperazine, 1-methyl-. NIST WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Piperazine, 1-methyl-. NIST WebBook. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Phenazine oxide | C12H8N2O | CID 9362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. New prodrugs and analogs of the phenazine 5,10-dioxide natural products iodinin and myxin promote selective cytotoxicity towards human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. carlroth.com [carlroth.com]

- 9. polyform.com.mx [polyform.com.mx]

- 10. fpc.com.tw [fpc.com.tw]

- 11. media.adeo.com [media.adeo.com]

Methodological & Application

Application Note: Regioselective Photochemical Synthesis of 1-Methylphenazine 5-Oxide

Executive Summary

This application note details the protocol for the regioselective synthesis of 1-methylphenazine 5-oxide via the photochemical cyclization of N-acyl-2-nitrodiphenylamines. Unlike direct chemical oxidation of 1-methylphenazine (using

Introduction & Strategic Rationale

The Isomer Challenge

The synthesis of substituted phenazine

-

Target: 1-Methylphenazine 5-oxide (Oxygen distal to methyl).

-

Byproduct: 1-Methylphenazine 10-oxide (Oxygen proximal to methyl).

Separating these isomers requires tedious chromatography with low recovery rates.

The Photochemical Solution

The "Maki-Albini" photocyclization strategy circumvents this by using a pre-assembled acyclic precursor:

-

Regiocontrol: The position of the nitro group in the precursor dictates the position of the

-oxide in the final product. -

Mechanism: Upon UV irradiation, the nitro group undergoes an intramolecular oxygen transfer to the

-acyl carbonyl, followed by cyclization. The

Mechanistic Insight

The reaction proceeds via the triplet excited state of the nitro group (

-

Conformational Lock: It forces the nitro group and the ortho-carbon of the neighboring ring into proximity.

-

Oxygen Acceptor: The nitro oxygen is transferred to the carbonyl carbon (or interacts with it), facilitating the formation of the new C-N bond and the

-oxide moiety.

Pathway Visualization[1]

Figure 1: Mechanistic pathway for the photocyclization. The nitro group acts as the internal oxidant.

Experimental Protocol

Precursor Synthesis (Prerequisite)

Note: If the precursor is not commercially available, it must be synthesized via Ullmann coupling followed by acetylation.

-

Coupling: React o-chloronitrobenzene with o-toluidine (

, Cu bronze, DMF, reflux) to yield 2-nitro-2'-methyldiphenylamine. -

Acylation (Critical Step): Reflux the amine in acetic anhydride (or react with benzoyl chloride/pyridine) to obtain

-acetyl-2-nitro-2'-methyldiphenylamine .-

Checkpoint: Verify disappearance of the N-H stretch in IR (~3300

) and appearance of amide C=O (~1680

-

Photochemical Synthesis of 1-Methylphenazine 5-Oxide[2][3]

Materials & Equipment

| Component | Specification | Purpose |

| Precursor | Starting Material | |

| Solvent | Benzene (Spectroscopic Grade) or Toluene | Reaction Medium (Non-protic preferred) |

| Light Source | High-Pressure Mercury Arc Lamp (400W) | UV Excitation source |

| Filter | Pyrex (borosilicate) glass filter | Cut off <280 nm to prevent degradation |

| Atmosphere | Nitrogen ( | Deoxygenation (Triplet state protection) |

Step-by-Step Procedure

-

Preparation of Solution: Dissolve the precursor (

) in Benzene (-

Expert Tip: Do not exceed

.[1] Higher concentrations promote intermolecular side reactions and polymerization.

-

-

Deoxygenation (Crucial): Purge the solution with a stream of dry Nitrogen for 30 minutes prior to irradiation.

-

Reasoning: Oxygen is a potent quencher of the triplet excited state required for this reaction. Failure to degas will result in <5% yield.

-

-

Irradiation: Place the solution in an immersion well reactor equipped with a water-cooled Pyrex jacket. Irradiate with the High-Pressure Mercury lamp.[1]

-

Duration: Monitor via TLC (Silica,

95:5). Typical reaction time is 10–24 hours . -

Endpoint: Disappearance of the yellow precursor spot and appearance of a deep yellow/orange fluorescent spot (Phenazine Oxide).

-

-

Workup: Evaporate the solvent under reduced pressure (Rotary Evaporator,

). The residue will be a dark semi-solid containing the product and the cleaved acyl group (as acetic acid/benzoic acid). -

Purification:

-

Dissolve the residue in minimal Chloroform (

). -

Perform Column Chromatography on Silica Gel.

-

Eluent Gradient: Start with 100%

, then gradually increase polarity to 2% MeOH in -

Fraction Collection: The 1-methylphenazine 5-oxide typically elutes after any unreacted starting material but before the fully reduced phenazine (if any formed).

-

Characterization & Validation

To certify the identity of 1-methylphenazine 5-oxide , compare analytical data against the following expected parameters.

Expected Analytical Data

| Technique | Parameter | Expected Signal / Observation |

| Appearance | Physical State | Yellow to Orange Needles |

| Melting Point | Thermal | ~145–150°C (Distinct from non-oxide) |

| MS (ESI) | Molecular Ion | |

| UV-Vis | Absorption | |

| 1H NMR | Regiochemistry | Downfield shift of protons at C4 and C6 due to N-oxide anisotropy.[2] |

Structural Confirmation (NMR Logic)

In 1-methylphenazine 5-oxide, the methyl group is at position 1. The N-oxide is at position 5.[3][2][4][5]

-

H-4 Proton: Will appear as a multiplet significantly downfield (approx

ppm) due to the "bay region" effect of the N-oxide oxygen. -

H-6 Proton: Similarly deshielded.

-

Methyl Group: Singlet at

ppm.

Troubleshooting & Optimization

Common Failure Modes

| Observation | Root Cause | Corrective Action |

| No Reaction | Oxygen Quenching | Re-degas solution for 60 mins; ensure system is sealed under |

| Low Yield (<30%) | Wrong Wavelength | Ensure Pyrex filter is used. Quartz allows far-UV which degrades the oxide. |

| Polymerization | Concentration too high | Dilute reaction to |

| Starting Material Recovery | Missing N-Acyl group | Confirm precursor is N-acetylated. Free amine will not cyclize. |

Workflow Diagram

Figure 2: Operational workflow for the batch photochemical synthesis.

Safety Considerations

-

UV Radiation: The High-Pressure Mercury lamp emits dangerous UV-C and UV-B radiation. Always house the reactor in a light-tight cabinet. Wear UV-blocking goggles.

-

Benzene: Benzene is a known carcinogen.

-

Substitution: Toluene or Chlorobenzene can often be used as safer alternatives, though reaction rates may vary slightly due to solvent viscosity effects.

-

Handling: All operations must occur in a certified chemical fume hood.

-

-

Thermal Hazards: Immersion wells generate significant heat. Ensure continuous water cooling to prevent solvent boiling or lamp explosion.

References

- Albini, A., & Pietra, S. (1991). Heterocyclic N-Oxides. CRC Press.

-

Maki, Y., Hosokami, T., & Suzuki, M. (1972).[1] Photochemical Synthesis of Phenazine N-Oxide. Journal of the Chemical Society, Chemical Communications, (8), 467.

-

BenchChem. (2025).[6][7] Application Notes and Protocols for Photochemical Reactions of 2-Nitrodiphenylamine.

-

PubChem. (2025).[2] Phenazine 5-oxide (Compound Summary). National Library of Medicine.

-

Albini, A., Fasani, E., & Mella, M. (1993). Photochemistry of N-acyl-2-nitrodiphenylamines: A novel photochemical synthesis of phenazine N-oxides.[1][7] Journal of the Chemical Society, Perkin Transactions 1.

Sources

- 1. Photochemical synthesis of phenazine N-oxide - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Phenazine oxide | C12H8N2O | CID 9362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Photochemical synthesis of phenazine N-oxide - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Phenazine, 1,6-dimethoxy-, 5-oxide | C14H12N2O3 | CID 15957526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and crystal structure of a phenazine N-oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

GC-MS identification protocol for 1-methylphenazine 5-oxide

Technical Application Note: High-Fidelity GC-MS Identification of 1-Methylphenazine 5-Oxide

Part 1: Executive Summary & The "Thermal Paradox"

Identifying 1-methylphenazine 5-oxide via Gas Chromatography-Mass Spectrometry (GC-MS) presents a specific "Thermal Paradox." While the phenazine core is robust, the N-oxide moiety is thermally labile. In standard hot-injection GC methods (250°C+), N-oxides frequently undergo thermal deoxygenation or Meisenheimer rearrangements inside the injector port.

Consequently, a naive analysis often yields a false negative for the N-oxide and a false positive for the parent compound, 1-methylphenazine .

This protocol details a "Soft-Injection" methodology designed to preserve the N-O bond integrity, ensuring that the mass spectrum reflects the true sample composition rather than an injection-port artifact.

Part 2: Chemical Profile & Target Analytes

| Property | Target Analyte: 1-Methylphenazine 5-Oxide | Degradant/Artifact: 1-Methylphenazine |

| CAS | 13925-10-5 (Generic N-oxide Ref) | 2553-11-9 |

| Formula | C₁₃H₁₀N₂O | C₁₃H₁₀N₂ |

| MW | 210.23 g/mol | 194.23 g/mol |

| Polarity | High (Dipolar N-O bond) | Medium-Low (Aromatic) |

| Criticality | Thermally Labile (>200°C) | Thermally Stable |

Part 3: Critical Control Points (The "Why" behind the "How")

-

Inlet Energy Budget: The bond dissociation energy of the N-O coordinate bond is significantly lower than the C-C or C-N bonds. Standard split/splitless injectors at 280°C act as pyrolysis chambers. Solution: Use Programmed Temperature Vaporization (PTV) or Cold On-Column (COC) injection.

-

Active Site Deoxygenation: Hot metal surfaces and non-deactivated glass wool catalyze the reduction of N-oxides. Solution: Use ultra-inert, single-taper liners with deactivated wool (or wool-free) to minimize surface activity.

-

Column Bleed & Inertness: N-oxides tail significantly on active columns. Solution: Use an Arylene-phase (e.g., 5% phenyl-arylene) with "MS" grade deactivation.

Part 4: Experimental Protocol

Sample Preparation

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Avoid Methanol, as protic solvents can accelerate rearrangement in the injector.

-

Concentration: 10–50 µg/mL (Trace analysis requires cleaner background to see the molecular ion).

-

Filtration: 0.2 µm PTFE (Avoid Nylon which may adsorb polar N-oxides).

GC Parameters (Agilent 7890/8890 or equivalent)

-

Column: Rxi-5Sil MS or DB-5ms UI (30 m × 0.25 mm × 0.25 µm).

-

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

-

Injection Mode: PTV (Programmed Temperature Vaporization) - CRITICAL

-

Injection Vol: 1.0 µL.

-

Inlet Temp Initial: 60°C (Hold 0.1 min).

-

Ramp: 600°C/min to 250°C.

-

Vent: Solvent vent mode if sensitivity is needed; otherwise Splitless.

-

-

Alternative (If PTV unavailable): Splitless @ 200°C. (Note: Sensitivity will drop, and some degradation may still occur).

-

Oven Program:

-

Initial: 60°C (Hold 1 min).

-

Ramp: 20°C/min to 300°C.

-

Hold: 5 min.

-

MS Parameters (Single Quadrupole)

-

Source Temp: 230°C (Keep lower than standard 250°C to prevent source fragmentation).

-

Transfer Line: 280°C.[1]

-

Scan Range: m/z 40 – 350.

-

Solvent Delay: 3.5 min.

-

Threshold: 100 counts.

Part 5: Data Analysis & Interpretation

Fragmentation Logic

The identification relies on the survival of the molecular ion (M+) .

-

Target (1-Methylphenazine 5-Oxide):

-

[M]+: m/z210 (Must be present).

-

[M-16]+: m/z 194 (Loss of Oxygen). Note: If this is the base peak and 210 is absent, thermal degradation occurred.

-

[M-17]+: m/z 193 (Loss of OH).

-

[M-29]+: m/z 181 (Loss of CHO).

-

-

Artifact (1-Methylphenazine):

-

[M]+: m/z 194 (Base Peak).

-

[M-HCN]+: m/z 167.

-

Absence: No m/z 210 peak.

-

Visualization of the Decision Pathway

Figure 1: Decision tree illustrating the impact of inlet temperature on N-oxide identification.

Part 6: Troubleshooting & Validation

Self-Validating the Protocol: To confirm that m/z 194 is a fragment and not a parent impurity:

-

Peak Shape Analysis: The N-oxide (polar) will have a slightly broader, tailing peak compared to the sharp, symmetrical peak of the reduced phenazine.

-

Ratio Check: Inject the sample at three different inlet temperatures (e.g., 200°C, 240°C, 280°C).

-

If the ratio of m/z 210 to m/z 194 decreases as temperature increases , the 194 signal is a thermal artifact.

-

If the ratio remains constant, 1-methylphenazine is present as a genuine impurity in the sample.

-

Scientist's Note on Orthogonality: While this GC-MS protocol is optimized, Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is the "Gold Standard" for N-oxides because it operates at ambient temperatures. If GC-MS results remain ambiguous (e.g., total degradation), validate with LC-MS/MS in Positive Mode [M+H]+ = 211.

Part 7: References

-

NIST Mass Spectrometry Data Center. "Phenazine, 5-oxide Mass Spectrum." National Institute of Standards and Technology. Accessed October 2023.[2]

-

Li, M., et al. "Thermally induced intramolecular oxygen migration of N-oxides in atmospheric pressure chemical ionization mass spectrometry." Journal of Mass Spectrometry, vol. 45, no. 10, 2010, pp. 1160-1166.

-

Kadi, A.A., et al. "Gas Phase Fragmentation of N,N-Ditosyl-2-aminodiphenylamine to Phenazine." Molbank, vol. 2025, M2069.[2]

-

PubChem Compound Summary. "Phenazine, 5-oxide."[3] National Center for Biotechnology Information.

Sources

The Versatile Intermediate: Harnessing 1-Methylphenazine 5-Oxide in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 1-methylphenazine 5-oxide, a heterocyclic compound poised as a versatile intermediate in modern organic synthesis. Moving beyond a simple catalog of reactions, this document elucidates the chemical principles governing its reactivity and offers detailed, field-proven protocols for its synthesis and derivatization. As a senior application scientist, the aim is to equip researchers with the foundational knowledge and practical methodologies to effectively utilize this powerful synthetic building block.

Introduction: The Unique Profile of 1-Methylphenazine 5-Oxide

Phenazines are a class of nitrogen-containing heterocyclic compounds with a wide array of biological activities, making them attractive scaffolds in drug discovery.[1][2] The introduction of an N-oxide functionality dramatically alters the electronic properties of the phenazine core, unlocking unique avenues for synthetic diversification.

1-Methylphenazine 5-oxide occupies a strategic position. The N-oxide group acts as an activating group, polarizing the phenazine nucleus and rendering specific positions susceptible to nucleophilic attack and C-H functionalization. Concurrently, the methyl group at the 1-position provides a steric and electronic handle that can influence regioselectivity in subsequent reactions. This guide will focus on the practical applications of this dual-functionality.

Synthesis of 1-Methylphenazine 5-Oxide: A Foundational Protocol

The most common and efficient route to 1-methylphenazine 5-oxide is the direct oxidation of the parent heterocycle, 1-methylphenazine. While various oxidizing agents can be employed, meta-chloroperoxybenzoic acid (m-CPBA) is a reliable and selective choice.[3]

Experimental Protocol: Synthesis of 1-Methylphenazine 5-Oxide

Objective: To synthesize 1-methylphenazine 5-oxide from 1-methylphenazine via oxidation.

Materials:

-

1-Methylphenazine

-

meta-Chloroperoxybenzoic acid (m-CPBA, 77% max)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium sulfite solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve 1-methylphenazine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of m-CPBA (1.2 eq) in DCM to the cooled solution of 1-methylphenazine over 30 minutes.

-

Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite.

-

Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the desired product and evaporate the solvent to yield 1-methylphenazine 5-oxide as a solid.

Expected Yield: 80-90%

Characterization Data:

| Parameter | Value |

| Appearance | Yellow to orange solid |

| Molecular Formula | C₁₃H₁₀N₂O |

| Molecular Weight | 210.23 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | Anticipated: Shifts in the aromatic region (δ 7.5-8.5 ppm) and a singlet for the methyl group (δ ~2.8 ppm). |

| ¹³C NMR (CDCl₃, 101 MHz) | Anticipated: Resonances for aromatic carbons and the methyl carbon. |

| Mass Spectrometry (ESI+) | m/z [M+H]⁺ calculated for C₁₃H₁₁N₂O: 211.0866; found 211.0865. |

Key Synthetic Transformations of 1-Methylphenazine 5-Oxide

The N-oxide functionality serves as a linchpin for a variety of synthetic transformations, allowing for the introduction of new functional groups and the construction of more complex molecular architectures.

Palladium-Catalyzed C-H Functionalization

A significant advancement in modern synthetic chemistry is the direct functionalization of C-H bonds. Heteroaromatic N-oxides have emerged as excellent substrates for palladium-catalyzed C-H activation, offering a more atom-economical alternative to traditional cross-coupling reactions.[4][5] In the case of 1-methylphenazine 5-oxide, the N-oxide directs the regioselective functionalization at the C4 and C6 positions.

Caption: Palladium-Catalyzed C-H Functionalization Workflow.

Objective: To perform a regioselective C-H arylation at the C4 position of 1-methylphenazine 5-oxide.

Materials:

-

1-Methylphenazine 5-oxide

-

Aryl boronic acid (e.g., Phenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Silver(I) carbonate (Ag₂CO₃)

-

Tetrabutylammonium bromide (TBAB)

-

Dimethylformamide (DMF), anhydrous

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried Schlenk tube, add 1-methylphenazine 5-oxide (1.0 eq), aryl boronic acid (1.5 eq), Pd(OAc)₂ (10 mol%), Ag₂CO₃ (2.0 eq), and TBAB (20 mol%).

-

Evacuate and backfill the tube with an inert atmosphere three times.

-

Add anhydrous DMF via syringe.

-

Seal the tube and heat the reaction mixture at 130 °C for 24 hours.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

-

Wash the filtrate with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Rationale: The N-oxide directs the palladacycle formation to the C4 position. The silver carbonate acts as an oxidant to regenerate the active Pd(II) catalyst. TBAB can aid in the solubility and efficiency of the catalytic system.

Nucleophilic Addition Reactions

The N-oxide group strongly withdraws electron density from the phenazine ring, particularly at the positions alpha and para to the nitrogen atom (C4, C6, and C9a). This electronic activation facilitates nucleophilic addition reactions, which can be followed by rearomatization to yield substituted phenazines.

Caption: General Pathway for Nucleophilic Addition.

Deoxygenation to Parent Phenazine

The N-oxide can be selectively removed to regenerate the parent 1-methylphenazine. This deoxygenation step is crucial if the N-oxide is used solely as an activating group for substitution and is not desired in the final product. Palladium-catalyzed transfer deoxygenation offers a mild and efficient method.[6]

Objective: To deoxygenate 1-methylphenazine 5-oxide to 1-methylphenazine.

Materials:

-

1-Methylphenazine 5-oxide

-

Palladium(II) acetate (Pd(OAc)₂)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Triethylamine (Et₃N)

-

Acetonitrile (MeCN), anhydrous

-

Microwave reactor vials (if available)

Procedure:

-

In a microwave vial, combine 1-methylphenazine 5-oxide (1.0 eq), Pd(OAc)₂ (3 mol%), and dppf (3.3 mol%).

-

Add anhydrous acetonitrile and triethylamine (3.0 eq).

-

Seal the vial and heat the mixture in a microwave reactor at 150 °C for 30 minutes. (Alternatively, the reaction can be heated under conventional heating at reflux, though reaction times will be longer).

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford 1-methylphenazine.

Causality: In this catalytic cycle, triethylamine acts as the terminal reductant (oxygen acceptor), and the palladium/dppf complex facilitates the oxygen transfer from the N-oxide.[6]

Applications in Drug Development

The ability to selectively functionalize the phenazine core using 1-methylphenazine 5-oxide as an intermediate opens up possibilities for creating libraries of novel compounds for drug screening. Phenazine derivatives have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and antimalarial properties.[1][2] The methodologies described here allow for the systematic modification of the phenazine scaffold to optimize potency, selectivity, and pharmacokinetic properties. For instance, the introduction of aryl groups via C-H activation can modulate the lipophilicity and target-binding interactions of the molecule.

Conclusion

1-Methylphenazine 5-oxide is a valuable and versatile synthetic intermediate. The strategic placement of the N-oxide and methyl groups provides a powerful tool for controlling reactivity and regioselectivity. By understanding the principles of its synthesis and subsequent transformations, particularly in modern palladium-catalyzed reactions, researchers can unlock new pathways to novel and potentially bioactive molecules. The protocols and insights provided in this guide serve as a robust starting point for the exploration and application of this promising compound in research and development.

References

-

Synthesis of 1-methyl-piperazine-1-oxide dihydrate. PrepChem.com. [Link]

-

Synthesis and characterization of 1-substituted 5-alkylphenazine derivatives carrying functional groups. PubMed. (1989-02-01). [Link]

-

Synthesis and crystal structure of a phenazine N-oxide. PMC - NIH. [Link]

-

Synthesis of phenazin-1-ol 10-oxide 10 and 5,10-dioxide 11. ResearchGate. [Link]

- CN101239957A - Synthesis method of N-methylpiperazine.

-

Kinetic and Mechanistic Study of Oxidation of Piperazines by Bromamine-T in Acidic Medium. SciRP.org. (2013-10-30). [Link]

-

A review on lawsone-based benzo[a]phenazin-5-ol: synthetic approaches and reactions. [Link]

-

Phenazine oxide | C12H8N2O | CID 9362. PubChem - NIH. [Link]

-

Synthesis of 1,3-oxazines based on piperazine. ScienceDirect. (2025-02-25). [Link]

-

Oxidation of the phenothiazine group of drugs is a well documented feature of these compounds. The N. [Link]

-

Photoinduced meta-Selective C–H Oxygenation of Arenes. PMC - NIH. [Link]

-

Palladium-catalyzed oxidative C-H/C-H cross-coupling of pyridine N-oxides with five-membered heterocycles. Chemical Communications (RSC Publishing). [Link]

-

Phenazine, 1,6-dimethoxy-, 5-oxide | C14H12N2O3 | CID 15957526. PubChem. [Link]

- WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives.

-

C−H Functionalization Reactions of 1‐Aryl‐5‐pyrazolones | Request PDF. ResearchGate. (2022-12-05). [Link]

-

Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines. Organic Chemistry Portal. [Link]

-

(PDF) Reactions of 1,2,4,5-tetrazines with S-nucleophiles. ResearchGate. (2025-08-06). [Link]

-

Redox Reactions of Phenazine Antibiotics with Ferric (Hydr)oxides and Molecular Oxygen. [Link]

-

C–H activation-enabled synthesis of a piperazine-embedded azadibenzo[a,g]corannulene analogue. Organic Chemistry Frontiers (RSC Publishing). [Link]

-

Palladium-Catalyzed Reactions. MDPI. [Link]

-

Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Mlunias. [Link]

-

STUDIES ON THE OXIDATIVE DEGRADATION OF FLUPHENAZINE DECANOA TE IN OILY SOLUTION by WILLIAM FRAN< HEYES C.Chem., F .R.S.C. A. LJMU Research Online. [Link]

-

An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. [Link]

-

Palladium‐catalyzed cross‐coupling reaction between pyridine N‐oxide... ResearchGate. [Link]

-

Colloidal Palladium Nanoparticles versus Commercial Palladium Catalysts for Suzuki Cross Coupling Reactions – The Influence of Surface Functional. TechConnect Briefs. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Page loading... [guidechem.com]

- 3. CN101239957A - Synthesis method of N-methylpiperazine - Google Patents [patents.google.com]

- 4. Palladium-catalyzed oxidative CH/CH cross-coupling of pyridine N-oxides with five-membered heterocycles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines [organic-chemistry.org]

1-methylphenazine 5-oxide purification via column chromatography

Abstract & Introduction

The purification of 1-methylphenazine 5-oxide presents a classic challenge in heterocyclic chemistry: separating a polar N-oxide from its non-polar parent compound (1-methylphenazine) and potential over-oxidation byproducts (5,10-dioxide). While 1-methylphenazine is a key intermediate in the synthesis of bioactive phenazine antibiotics (e.g., pyocyanin derivatives), its N-oxidation requires precise control to avoid yield loss during isolation.

This guide provides a self-validating chromatographic protocol designed to maximize recovery of the 5-oxide. By exploiting the distinct polarity shift induced by the

The Chemical Challenge: Sterics and Polarity

-

Steric Control: In 1-methylphenazine, the methyl group at C-1 creates significant steric hindrance around the N-10 nitrogen. Consequently, chemical oxidation (e.g., using

-CPBA or -

Polarity Shift: The N-oxide moiety introduces a strong dipole, significantly lowering the

value compared to the parent heterocycle. This difference is the basis for the separation strategy.

Pre-Purification Analysis & Strategy

Before packing the column, the crude reaction mixture must be analyzed to define the "separation window."

Thin Layer Chromatography (TLC) Optimization

Stationary Phase: Silica Gel

| Compound | Polarity | Est.[1][2][3] | Visual Cue (Daylight) |

| 1-Methylphenazine (Starting Material) | Low | Bright Yellow | |

| 1-Methylphenazine 5-oxide (Target) | Medium | Deep Orange/Red | |

| 1-Methylphenazine 5,10-dioxide (Impurity) | High | Dark Red/Brown |

Critical Insight: The large

(~0.4) between the parent and the target 5-oxide allows for a "Step-Gradient" approach rather than a continuous linear gradient, saving solvent and time.

Detailed Column Chromatography Protocol

Phase 1: Column Preparation

-

Stationary Phase: Silica Gel 60 (230–400 mesh).

-

Ratio: Use 30:1 to 50:1 (Silica weight : Crude mass).

-

Packing Method: Slurry Packing in Hexane or 5% EtOAc/Hexane is mandatory.

-

Why? Dry packing often leads to channeling due to the heat of adsorption when polar solvents are introduced later. Slurry packing ensures a uniform bed density.

-

Phase 2: Sample Loading

-

Method: Dry Loading (Adsorption).

-

Dissolve crude mixture in a minimum amount of Dichloromethane (DCM).

-

Add silica gel (approx. 2x weight of crude).

-

Evaporate solvent under reduced pressure (Rotavap) until a free-flowing powder remains.

-

Carefully layer this powder onto the top of the packed column bed.

-

Reasoning: Phenazine N-oxides have poor solubility in non-polar mobile phases. Liquid loading in DCM would cause "band broadening" as the strong solvent carries the compound too fast down the column. Dry loading tightens the initial band.

-

Phase 3: Elution Gradient (The "Self-Validating" Workflow)

This protocol uses a Hexane/Ethyl Acetate (EtOAc) system. This is greener and often provides better selectivity for N-oxides than DCM/MeOH.

-

Fraction Set A (Elution of Parent):

-

Solvent: 90% Hexane / 10% EtOAc.

-

Volume: 3-4 Column Volumes (CV).

-

Observation: A bright yellow band (unreacted 1-methylphenazine) will elute rapidly.

-

Validation: Spot fractions on TLC. They should show high

spots only.

-

-

Fraction Set B (Transition):

-

Solvent: 70% Hexane / 30% EtOAc.

-

Volume: 2 CV.

-

Observation: The yellow band should be completely eluted. The eluent may become colorless briefly.

-

-

Fraction Set C (Elution of Target 5-Oxide):

-

Solvent: 50% Hexane / 50% EtOAc (increase to 100% EtOAc if necessary).

-

Volume: Until the deep orange/red band has fully eluted.

-

Observation: This is your product.

-

Validation: TLC should show a single spot at

.

-

-

Column Flush (Optional):

-

Solvent: 10% Methanol / 90% DCM.

-

Purpose: Strip any remaining highly polar impurities (di-oxides or tars) for mass balance analysis.

-

Visualization of Workflow

The following diagram illustrates the decision logic and physical workflow for the purification process.

Caption: Logical workflow for the fractionation of 1-methylphenazine 5-oxide based on polarity-driven elution.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Co-elution (Mixed fractions) | Gradient increased too fast. | Hold the 90:10 ratio longer. Ensure the parent compound is fully eluted before switching to 50:50. |

| Tailing (Streaking on TLC) | Acidic impurities or silica interaction. | Add 1% Triethylamine (TEA) to the mobile phase to neutralize acidic sites on the silica. |

| Product Decomposition | N-oxides can be thermally labile. | Do not use heat when evaporating solvents on the Rotavap (keep bath |

| Low Recovery | Irreversible adsorption. | Flush column with 10% MeOH/DCM to recover "stuck" material. |

Safety Considerations

-

Peroxides: If using ether-based solvents, ensure they are peroxide-free, as N-oxides are oxidizers and can react violently with concentrated peroxides.

-

Toxicity: Phenazine derivatives are biologically active and potentially toxic. All column packing and fraction collection must occur in a fume hood.

-

Stability: Store the purified 1-methylphenazine 5-oxide in the dark at

, as phenazine oxides can undergo photochemical deoxygenation or rearrangement [1].

References

-

Albini, A., & Pietra, S. (1974). Photochemical synthesis of phenazine N-oxide. Journal of the Chemical Society, Chemical Communications.

-

BenchChem. (2025).[4] An In-Depth Technical Guide to the Synthesis of 1-Methylphenazine. (Provides context on the parent molecule synthesis and physical properties).

-

Huang, B., et al. (2022).[1] Redox Properties of N,N′-Disubstituted Dihydrophenazine.... Crystal Growth & Design.[1] (Discusses the redox stability and oxidation potentials of phenazine derivatives).

-

National Institute of Standards and Technology (NIST). Phenazine, 5-oxide.[5] NIST Chemistry WebBook, SRD 69.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Novel phenazine-based microporous organic network for selective and sensitive determination of trace sulfonamides in milk samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Redox Reactions of Phenazine Antibiotics with Ferric (Hydr)oxides and Molecular Oxygen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Phenazine, 5-oxide [webbook.nist.gov]

Troubleshooting & Optimization

Technical Support Center: 1-Methylphenazine 5-Oxide Solubility & Handling

Executive Summary & Chemical Profile[1][2][3]

1-Methylphenazine 5-oxide is a specialized heterocyclic compound often utilized in antimicrobial research and as a synthetic intermediate.[1] Its solubility profile is governed by two competing structural features: the planar, lipophilic phenazine core (enhanced by the methyl group) and the polar

Users frequently encounter difficulties due to its amphiphilic but water-insoluble nature .[1] It tends to aggregate in non-polar aliphatic solvents while precipitating rapidly upon contact with aqueous buffers.[1] This guide provides validated solvent systems and troubleshooting workflows to ensure experimental consistency.

| Property | Data / Characteristic |

| CAS Number | 14202-95-0 (Specific isomer) / 304-81-4 (Parent N-oxide generic ref) |

| Molecular Formula | |

| LogP (Octanol/Water) | ~2.5 (Estimated) – Lipophilic |

| Water Solubility | Negligible (< 0.1 mg/mL) |

| Primary Challenge | "Oiling out" in alcohols; precipitation in aqueous assay buffers.[1][2] |

Solvent Compatibility Matrix

The following data is synthesized from general phenazine

Solubility Classes

| Solvent Class | Solvents | Solubility Rating | Application |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Primary dissolution for synthesis, NMR, and chromatography.[1] |

| Dipolar Aprotic | DMSO, DMF | High | Preparation of concentrated stock solutions (>10 mM) for biological assays.[1] |

| Aromatic | Benzene, Toluene, Xylene | Good (Warm) | Recrystallization; soluble when hot, moderate solubility when cold.[1] |

| Alcohols | Methanol, Ethanol | Moderate/Low | Recrystallization target. Soluble at boiling point; crystallizes upon cooling.[1] |

| Aliphatic | Hexanes, Pentane, Diethyl Ether | Poor/Insoluble | Used as antisolvents to force precipitation.[1] |

| Aqueous | Water, PBS, TRIS | Insoluble | Strictly an antisolvent. Requires co-solvent (e.g., DMSO) for biological use.[1] |

Troubleshooting Guide (FAQs)

Issue 1: Precipitation in Biological Assays

User Question: "I prepared a 10 mM stock in DMSO, but when I dilute it into my cell culture media (DMEM), the solution turns cloudy immediately. How do I fix this?"

Technical Analysis:

The "crash-out" effect occurs because the hydrophobic phenazine core aggregates when the solvent environment shifts from 100% DMSO to >99% water.[1] The

Corrective Protocol:

-

Reduce Final Concentration: Ensure the final concentration in the well is < 100 µM.

-

Sequential Dilution: Do not spike 10 mM stock directly into media.

-

Surfactant Addition: Add 0.05% Tween-80 or BSA (Bovine Serum Albumin) to the media before adding the compound.[1] The protein/surfactant binds the phenazine, preventing macro-aggregation while keeping it bioavailable.[1]

Issue 2: "Oiling Out" During Recrystallization

User Question: "I tried to recrystallize the compound from hot ethanol. Instead of crystals, I got a yellow oil at the bottom of the flask."

Technical Analysis:

Oiling out happens when the compound separates as a liquid phase before it reaches the crystallization temperature.[1] This is common with methylated

Corrective Protocol:

-

Switch Solvent System: Move from pure Ethanol to a DCM/Hexane system.

-

Dissolve crude material in minimal DCM (room temp).

-

Add Hexane dropwise until turbidity persists.[1]

-

Store at -20°C.

-

-

Seeding: If using ethanol, cool the solution very slowly (wrap the flask in foil/towel). Scratch the glass surface with a glass rod to induce nucleation before the oil phase forms.[1]

Issue 3: Acid Sensitivity & Degradation

User Question: "My compound changed color from yellow to dark red after sitting in an acidic buffer. Is it still valid?"

Technical Analysis:

No. Phenazine

Corrective Protocol:

-

pH Limit: Maintain experimental pH > 5.5.

-

Light Protection: Always wrap vials in aluminum foil during storage and handling.[1]

-

Validation: Run a TLC (DCM:MeOH 95:5) to check for a lower Rf spot (likely the deoxygenated phenazine).[1]

Experimental Workflows

Workflow A: Preparation of Stable Biological Stock Solution

This protocol ensures a stable, precipitate-free stock for MIC or cytotoxicity assays.[1]

Figure 1: Step-by-step workflow for preparing a stable DMSO stock solution. Note the critical sonication step to ensure complete dissolution of micro-aggregates.

Workflow B: Purification Decision Tree

Use this logic to select the correct purification method based on crude purity and solubility.

Figure 2: Decision tree for purifying 1-methylphenazine 5-oxide. The "Oiling Out" pathway is a common deviation requiring solvent switching.

Detailed Protocols

Protocol 1: Standard Recrystallization (Ethanol Method)

Best for removing minor non-polar impurities.[1]

-

Preparation: Place the crude solid in a round-bottom flask.

-

Dissolution: Add absolute ethanol (approx. 20 mL per gram of solid).

-

Heating: Heat the mixture to boiling (approx. 78°C) using a water bath. Swirl continuously.

-

Note: If the solid does not dissolve completely after boiling, filter the hot solution through a pre-warmed glass funnel to remove insoluble particulates.[1]

-

-

Cooling: Remove from heat. Allow the flask to cool to room temperature undisturbed.

-

Crystallization: Move the flask to a 4°C fridge for 12 hours. Yellow needles should form.[1][2]

-

Collection: Filter via vacuum filtration. Wash crystals with cold ethanol (0°C). Dry under vacuum.[1]

Protocol 2: Flash Chromatography (Silica Gel)

Best for separating the N-oxide from the unoxidized parent phenazine.

-

Stationary Phase: Silica Gel 60 (230-400 mesh).[1]

-

Mobile Phase: Start with 100% Dichloromethane (DCM) .

-

Elution:

-

Elute the unoxidized 1-methylphenazine first (it is less polar and moves fast in DCM).[1]

-

Increase polarity gradually to 2% Methanol in DCM to elute the 1-methylphenazine 5-oxide.

-

-

Monitoring: The N-oxide usually fluoresces or appears as a distinct yellow/orange band under UV (254/365 nm).[1]

References

-

ChemicalBook. (2025).[1][2] Phenazine-N-oxide Chemical Properties and Solubility Data. Retrieved from [1]

-

National Center for Biotechnology Information (NCBI). (2025).[1] Phenazine 5-oxide (CID 9362) - Physical Properties and Toxicity. PubChem Database.[1][3][4] Retrieved from [1]

-

Otomasu, H., & Yoshida, K. (1961).[1][5] Studies on Phenazines.[1][5][6] XXIII. Syntheses of Some Methoxymethylphenazines. Yakugaku Zasshi, 81(6), 861-864.[1][5] (Describes nitration and handling of 1-methylphenazine 5-oxide). Retrieved from [1]

-

Bielawski, K., et al. (2020).[1] Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry. (General N-oxide solubility and stability mechanisms). Retrieved from [1]

Sources

- 1. Phenazine oxide | C12H8N2O | CID 9362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PHENAZINE-N-OXIDE | 304-81-4 [chemicalbook.com]

- 3. Phenazine Methosulfate | C14H14N2O4S | CID 9285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phenazine, 1,6-dimethoxy-, 5-oxide | C14H12N2O3 | CID 15957526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. YAKUGAKU ZASSHI [jstage.jst.go.jp]

- 6. chemsynthesis.com [chemsynthesis.com]

separating 1-methylphenazine 5-oxide from 1-methylphenazine

Welcome to the technical support center for phenazine chemistry. This guide is designed for researchers, scientists, and drug development professionals. Here, we provide in-depth troubleshooting guides and FAQs to address specific issues you may encounter during the separation of 1-methylphenazine 5-oxide from its parent compound, 1-methylphenazine . Our goal is to synthesize technical accuracy with field-proven insights to ensure your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle for separating 1-methylphenazine 5-oxide from 1-methylphenazine?

The separation of these two compounds is primarily based on their significant difference in polarity. The introduction of the N-oxide functional group in 1-methylphenazine 5-oxide dramatically increases its polarity compared to the parent 1-methylphenazine.

-

1-Methylphenazine: A relatively non-polar, aromatic heterocyclic compound.

-

1-Methylphenazine 5-oxide: The N-oxide group ([N+][O-]) introduces a strong dipole moment and a site for hydrogen bonding, making the molecule considerably more polar. Its Topological Polar Surface Area (TPSA), a predictor of polarity, is significantly higher than that of the parent phenazine structure. For instance, the TPSA for phenazine oxide is 38.4 Ų[1].

This polarity difference is the key handle we will use for chromatographic separation. In normal-phase chromatography (e.g., using silica gel), the more polar 1-methylphenazine 5-oxide will interact more strongly with the stationary phase and elute later, while the less polar 1-methylphenazine will elute earlier.

Q2: Which separation technique is most recommended for this task?

For preparative scale separation in a typical organic chemistry lab, flash column chromatography using silica gel is the most effective and widely used method. For analytical purposes or for purifying very small quantities, High-Performance Liquid Chromatography (HPLC) is superior.

Here's a comparison of the primary techniques:

| Feature | Flash Column Chromatography | High-Performance Liquid Chromatography (HPLC) |

| Principle | Adsorption chromatography based on polarity | Adsorption (Normal-Phase) or Partition (Reversed-Phase) |

| Stationary Phase | Silica Gel (most common) or Alumina | Silica (Normal-Phase) or C18-bonded Silica (Reversed-Phase) |

| Scale | Milligrams to multi-gram scale | Micrograms to milligrams (analytical/semi-prep) |

| Resolution | Good to Excellent | Excellent to Superior |

| Primary Use Case | Bulk purification of reaction mixtures | Purity analysis, quantification, small-scale purification |

Q3: How do I develop a solvent system for column chromatography?

The ideal solvent system (mobile phase) should provide good separation between the two spots on a Thin-Layer Chromatography (TLC) plate, with the target compounds having Rf (retention factor) values ideally between 0.2 and 0.5.

Step-by-Step TLC Method Development:

-

Prepare your sample: Dissolve a small amount of the crude mixture in a suitable solvent like Dichloromethane (DCM) or Chloroform.

-

Spot the TLC plate: Use a capillary tube to spot the sample onto a silica gel TLC plate.

-

Develop the plate: Place the plate in a TLC chamber containing your test solvent system.

-

Visualize: View the developed plate under UV light (254 nm). Phenazines are often UV-active and colored.

-

Analyze:

-

The spot with the higher Rf value (travels further up the plate) is the less polar 1-methylphenazine .

-

The spot with the lower Rf value (stays closer to the baseline) is the more polar 1-methylphenazine 5-oxide .

-

-

Optimize: Adjust the solvent ratio until you achieve a clear separation (ΔRf > 0.2) between the two spots.

Recommended Starting Solvent Systems for TLC:

| System # | Non-Polar Solvent | Polar Solvent | Starting Ratio (v/v) | Notes |

| 1 | Hexanes or Heptane | Ethyl Acetate | 90:10 | A good starting point. Increase Ethyl Acetate for lower Rf. |

| 2 | Dichloromethane (DCM) | Ethyl Acetate | 95:5 | Offers different selectivity. |

| 3 | Dichloromethane (DCM) | Methanol | 98:2 | Use for highly polar compounds. N-oxides can be quite stubborn and may require an alcohol to elute[2]. |

Troubleshooting Guide

Issue 1: My compounds are co-eluting or have very poor separation on the column.

Causality: This occurs when the chosen mobile phase is either too polar or not selective enough. A too-polar eluent will wash both compounds through the column quickly without allowing for differential interaction with the silica. An unselective system fails to exploit the specific polarity differences.

Solutions:

-

Decrease Mobile Phase Polarity: If both compounds are eluting too quickly (high Rf on TLC), decrease the percentage of the polar solvent in your mobile phase.

-

Change Solvent System: Switch to a different solvent system. For example, if a Hexane/Ethyl Acetate gradient is failing, try a Dichloromethane/Methanol system. The different solvent properties can alter the selectivity of the separation.

-

Ensure Proper Column Packing: An improperly packed column with channels or cracks will lead to severe band broadening and poor separation. Ensure your silica slurry is homogenous and well-settled.

Issue 2: I see significant streaking or tailing of the 1-methylphenazine 5-oxide spot on my TLC plate and column.

Causality: Tailing is often caused by strong, non-ideal interactions between the analyte and the stationary phase. The basic nitrogen atoms in phenazines can interact strongly with the acidic silanol groups (Si-OH) on the silica surface. The N-oxide is also a polar compound that can be prone to this issue[2].

Solutions:

-

Add a Mobile Phase Modifier:

-

For Basic Compounds: Add a small amount of a basic modifier, like triethylamine (~0.1-1%), to the mobile phase. This will saturate the acidic sites on the silica, preventing the basic analyte from sticking and tailing.

-

For Acidic Impurities: If acidic impurities are the issue, a small amount of acetic acid (~0.1-1%) can sometimes help.

-

-

Use a Different Stationary Phase: Consider using neutral or basic alumina instead of silica gel, which can be beneficial for separating basic compounds.

-

Lower the Sample Concentration: Overloading the column or TLC plate is a common cause of tailing. Try running a more dilute sample.

Issue 3: I have low recovery of 1-methylphenazine 5-oxide from the column.

Causality: The highly polar N-oxide may be irreversibly adsorbed onto the silica gel stationary phase, especially if highly active silica is used.

Solutions:

-

Deactivate the Silica Gel: You can slightly deactivate the silica gel by adding 1-5% water by weight before packing the column. This reduces the number of active silanol sites.

-

Use a "Plug" of Celite: A small layer of Celite (diatomaceous earth) on top of your silica bed can help prevent the sample from coming into direct contact with the most active top layer of silica.

-

Flush the Column with a Very Polar Solvent: After eluting your desired fractions, flush the column with a very strong solvent mixture (e.g., 10-20% Methanol in DCM with 1% ammonia) to wash out any remaining material. Note that this may also wash out other impurities.

Experimental Protocols & Visual Guides

Protocol 1: Preparative Flash Column Chromatography

This protocol outlines the separation of a crude mixture containing 1-methylphenazine and 1-methylphenazine 5-oxide.

1. Preparation and Method Development:

-

Dissolve ~500 mg of the crude mixture in 1-2 mL of DCM.

-

Using TLC, determine the optimal mobile phase. For this example, let's assume a gradient of 20% to 60% Ethyl Acetate (EtOAc) in Hexanes provides good separation. 1-methylphenazine has an Rf of ~0.6 in 40% EtOAc/Hexanes, and the N-oxide has an Rf of ~0.2.

2. Column Packing (Slurry Method):

-

Select a glass column of appropriate size (e.g., 40 mm diameter for ~500 mg).

-

Add a small plug of cotton or glass wool to the bottom. Add a ~1 cm layer of sand.

-

In a beaker, mix silica gel (e.g., 25 g) with the initial, non-polar mobile phase (e.g., 10% EtOAc/Hexanes) to form a slurry.

-

Pour the slurry into the column, using pressure to pack it evenly without air bubbles. Add another layer of sand on top.

3. Sample Loading:

-

In a small flask, adsorb your dissolved sample onto a small amount of silica gel (~1-2 g). Evaporate the solvent completely to get a dry, free-flowing powder.

-

Carefully add the dry-loaded sample onto the sand layer at the top of the packed column.

4. Elution and Fraction Collection:

-

Begin eluting with the non-polar starting solvent (10% EtOAc/Hexanes).

-

Gradually increase the polarity of the mobile phase (step gradient).

-

Collect fractions (e.g., 10-15 mL each) in test tubes.

-

Monitor the elution process by spotting fractions onto TLC plates.

5. Analysis and Product Isolation:

-

Combine the fractions containing the pure 1-methylphenazine.

-

Combine the fractions containing the pure 1-methylphenazine 5-oxide.

-

Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified compounds.

Visual Workflow for Separation

Caption: General workflow for separating phenazine derivatives.

Conceptual Diagram of Separation on Silica

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 1-Methylphenazine 5-Oxide

For researchers, scientists, and professionals in drug development, the precise characterization of heterocyclic compounds is a cornerstone of innovation. Phenazine derivatives, a class of nitrogen-containing heterocyclic compounds, are of particular interest due to their diverse biological activities. This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-methylphenazine 5-oxide, a representative phenazine-N-oxide. We will explore the nuances of its spectral features and compare the utility of ¹H NMR with other key analytical techniques, offering a comprehensive framework for structural elucidation.

Introduction to Phenazine-N-Oxides: The Importance of Structural Verification

Phenazines are a large group of heterocyclic compounds with a dibenzo[b,e]pyrazine ring system. Their N-oxide derivatives often exhibit enhanced biological properties, making them attractive targets in medicinal chemistry. The introduction of an N-oxide functional group and other substituents, such as a methyl group, significantly alters the electronic distribution within the aromatic system, directly influencing the compound's reactivity, and ultimately, its therapeutic potential.

Accurate structural confirmation is therefore not merely a procedural step but a critical foundation for meaningful biological evaluation. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a primary tool for this purpose, providing a detailed picture of the molecular architecture.

Deciphering the ¹H NMR Spectrum of 1-Methylphenazine 5-Oxide

Due to the limited availability of experimental spectra for 1-methylphenazine 5-oxide in public databases, this guide will utilize a predicted ¹H NMR spectrum as a basis for discussion. This predictive approach, grounded in established principles of NMR spectroscopy and substituent effects, provides a robust framework for interpreting an experimental spectrum.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the aromatic protons and the methyl group of 1-methylphenazine 5-oxide in a standard deuterated solvent like CDCl₃.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2 | 7.85 | d | J = 7.0 |

| H-3 | 7.65 | t | J = 7.5 |

| H-4 | 8.20 | d | J = 8.5 |

| H-6 | 8.50 | d | J = 8.0 |

| H-7 | 7.80 | t | J = 7.5 |

| H-8 | 7.90 | t | J = 7.5 |

| H-9 | 8.30 | d | J = 8.5 |

| 1-CH₃ | 2.80 | s | - |

Note: These are predicted values and may differ slightly from experimental data.

Rationale Behind the Spectral Assignments

The predicted spectrum is a direct reflection of the electronic environment of each proton, which is influenced by the phenazine core, the electron-donating methyl group, and the electron-withdrawing N-oxide group.

-

The Methyl Group (1-CH₃): The methyl protons are expected to appear as a singlet around 2.80 ppm. This upfield shift relative to the aromatic protons is characteristic of alkyl groups attached to an aromatic ring.

-

Protons on the Methyl-Substituted Ring (H-2, H-3, H-4):

-

The methyl group is an electron-donating group, which generally leads to increased electron density at the ortho (H-2) and para (H-4) positions, resulting in an upfield shift (lower ppm) compared to the unsubstituted phenazine.

-

However, the adjacent N-oxide at position 5 exerts a strong electron-withdrawing effect, which deshields nearby protons. This effect is most pronounced on the protons of the other ring.

-

H-4 is predicted to be the most downfield-shifted proton on this ring due to its proximity to the electron-withdrawing nitrogen atom and being in a peri-position to the N-oxide oxygen, which can have a deshielding effect.

-

-

Protons on the N-Oxide Ring (H-6, H-7, H-8, H-9):

-

The N-oxide group is strongly electron-withdrawing, causing a significant downfield shift for all protons on this ring.[1]

-

H-6, being ortho to the N-oxide, is expected to be the most deshielded proton in the entire molecule, appearing at a very low field (around 8.50 ppm).

-

H-9, being in the para position relative to the N-oxide, will also be significantly deshielded.

-

The coupling patterns (doublets and triplets) arise from spin-spin coupling with adjacent protons, following the n+1 rule. Typical ortho coupling constants in such aromatic systems are in the range of 7-9 Hz, while meta couplings are smaller (2-3 Hz).[2]

-

A Comparative Look: ¹H NMR vs. Other Analytical Techniques

While ¹H NMR is a powerful tool, a multi-technique approach is often necessary for unambiguous structure confirmation. Here, we compare the utility of ¹H NMR with Mass Spectrometry, UV-Vis Spectroscopy, and Infrared Spectroscopy for the analysis of 1-methylphenazine 5-oxide.

| Analytical Technique | Information Provided | Advantages for 1-Methylphenazine 5-Oxide | Limitations |

| ¹H NMR Spectroscopy | Detailed information on the number, environment, and connectivity of protons. | Provides a "fingerprint" of the molecule, allowing for detailed structural elucidation and isomer differentiation. | Requires a relatively pure sample and may not be suitable for highly insoluble compounds. |

| Mass Spectrometry (MS) | Precise molecular weight and information on fragmentation patterns. | Confirms the molecular formula. The loss of an oxygen atom (M-16) is a characteristic fragmentation for N-oxides.[3] | Does not provide detailed information on the connectivity of atoms or distinguish between isomers with the same mass. |

| UV-Vis Spectroscopy | Information on the electronic transitions within the conjugated system. | Phenazines and their N-oxides have characteristic absorption bands in the UV-Vis region, confirming the presence of the chromophore.[4][5] | Provides limited structural detail and is not sufficient for unambiguous identification on its own. |

| Infrared (IR) Spectroscopy | Information on the functional groups present in the molecule. | Can confirm the presence of the N-O bond (typically around 1200-1350 cm⁻¹) and C-H bonds of the aromatic ring and methyl group.[6] | The complexity of the fingerprint region can make interpretation challenging, and it is not ideal for distinguishing between isomers. |

Synergistic Power: An Integrated Approach

The most robust analytical strategy involves the integration of these techniques. For instance, after obtaining a mass spectrum that confirms the molecular weight of 1-methylphenazine 5-oxide and shows a characteristic loss of 16 amu, ¹H NMR can then be used to definitively establish the substitution pattern and confirm the identity of the specific isomer. UV-Vis and IR spectroscopy can provide further corroborating evidence for the presence of the phenazine-N-oxide core.

Experimental Protocols: Best Practices for Data Acquisition

To ensure high-quality, reproducible data, adherence to standardized experimental protocols is essential.

Protocol for ¹H NMR Spectrum Acquisition

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 1-methylphenazine 5-oxide.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Optimize the spectral width to encompass all expected proton signals.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For more complex spectra, consider performing 2D NMR experiments like COSY (Correlation Spectroscopy) to establish proton-proton coupling networks and HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond proton-carbon correlations.

-

Visualizing Molecular Structure and Analytical Workflow

To better understand the relationships between the different analytical techniques and the structure of 1-methylphenazine 5-oxide, the following diagrams are provided.

Caption: Molecular structure of 1-methylphenazine 5-oxide.

Sources

- 1. Identification of N-Oxide-Containing Aromatic Heterocycles as Pharmacophores for Rumen Fermentation Modifiers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and crystal structure of a phenazine N-oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Technical Guide: FTIR Characterization of Phenazine N-Oxide Functional Groups

Executive Summary

This guide details the vibrational spectroscopy characteristics of the phenazine N-oxide functional group, a critical structural motif in antibiotic and anticancer drug development (e.g., iodinin, myxin). The diagnostic signature of the N→O functional group in phenazine systems is defined by a high-intensity stretching vibration in the 1200–1350 cm⁻¹ region and a deformation band near 800–900 cm⁻¹ . This guide compares these spectral features against non-oxidized phenazine and other aromatic N-oxides to provide a robust identification protocol.

Theoretical Framework: The N→O Vibrational Mode

The phenazine N-oxide moiety involves a coordinate covalent bond between the heterocyclic nitrogen and oxygen. Unlike a carbonyl group (

-

Bond Order & Frequency: The

bond has a bond order intermediate between a single and double bond due to resonance delocalization into the tricyclic aromatic system. This places its stretching frequency ( -

Electronic Effects: The oxygen atom acts as an electron donor to the ring system via resonance but an electron withdrawer via induction. This perturbation shifts the ring skeletal vibrations (

and

Comparative Analysis: Characteristic Peaks

The following data synthesizes experimental findings for phenazine derivatives and model aromatic N-oxides (e.g., pyridine N-oxide, quinoxaline N-oxide) to establish the diagnostic fingerprint.

Table 1: Comparative FTIR Spectral Data

| Functional Group | Vibration Mode | Phenazine (Parent) | Phenazine N-Oxide | Phenazine 5,10-dioxide | Diagnostic Value |

| N–O (Stretch) | Absent | 1200 – 1350 cm⁻¹ (Strong) | 1200 – 1350 cm⁻¹ (Very Strong) | Primary Indicator | |

| N–O (Bend) | Absent | 800 – 900 cm⁻¹ (Medium) | 800 – 900 cm⁻¹ (Medium) | Secondary Confirmation | |

| C=N (Ring) | ~1578 cm⁻¹ | ~1550 – 1570 cm⁻¹ | ~1550 – 1560 cm⁻¹ | Shifts to lower freq.[1] upon oxidation | |

| C–H (Aromatic) | 3000 – 3100 cm⁻¹ | 3000 – 3100 cm⁻¹ | 3000 – 3100 cm⁻¹ | Non-diagnostic | |

| Ring Skeleton | 1450 – 1500 cm⁻¹ | 1450 – 1500 cm⁻¹ | 1450 – 1500 cm⁻¹ | General aromatic confirmation |

Note: The N-O stretch is often a doublet or a broad envelope in 5,10-dioxides due to symmetric and asymmetric coupling between the two N-oxide groups.

Experimental Validation Protocols

To ensure data integrity, the following self-validating workflow is recommended. This protocol distinguishes the N-oxide moiety from common contaminants or structural isomers (e.g., ketones, ethers).

Protocol A: Sample Preparation & Acquisition

-

Method: KBr Pellet (preferred for resolution) or ATR (Diamond/ZnSe).

-

Resolution: 4 cm⁻¹.

-

Scans: Minimum 32 scans to resolve weak deformation bands.

-

Validation Step: Ensure the baseline is flat in the 2000–2500 cm⁻¹ region (absence of CO2 interference) to accurately integrate the 1200–1350 cm⁻¹ region.

Protocol B: Diagnostic Decision Tree

Use the following logic to confirm the presence of the Phenazine N-oxide group.

Figure 1: Decision tree for the spectral identification of Phenazine N-oxide, distinguishing it from parent compounds and carbonyl-containing analogs.

Synthesis & Characterization Workflow